Tenapanor is a minimally systemically available, small molecule inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3) localized in the apical membrane of intestinal epithelial cells. [] [] It acts locally in the gastrointestinal tract to inhibit sodium absorption, thereby impacting phosphate absorption and fluid dynamics. [] [] Tenapanor has emerged as a research tool for understanding sodium and phosphate homeostasis and intestinal transport mechanisms.
Tenapanor is a novel pharmaceutical compound primarily developed for the treatment of hyperphosphatemia, particularly in patients with chronic kidney disease. It functions as an inhibitor of the sodium-hydrogen exchanger isoform 3, which plays a crucial role in phosphate absorption in the intestines. The compound has shown promise in clinical trials for its efficacy in lowering serum phosphate levels while maintaining a favorable safety profile.
Tenapanor was discovered and developed by Ardelyx Inc. It is classified as a sodium-hydrogen exchanger inhibitor, specifically targeting the sodium-hydrogen exchanger isoform 3. This mechanism allows it to effectively reduce phosphate absorption from the gastrointestinal tract, making it a valuable therapeutic option for managing hyperphosphatemia in patients undergoing dialysis or with chronic kidney disease .
The synthesis of Tenapanor involves several key steps that ensure high yield and purity. The process typically includes:
The synthesis can be scaled to industrial levels while maintaining a chemical purity exceeding 98%, which is crucial for pharmaceutical applications.
Tenapanor has a complex molecular structure characterized by its unique arrangement of atoms, which contributes to its pharmacological activity. The compound's molecular formula is CHNO, and it has a molecular weight of approximately 248.28 g/mol. The structural formula includes multiple functional groups that facilitate its interaction with biological targets.
Tenapanor undergoes various chemical reactions during its synthesis and in biological systems:
These reactions highlight Tenapanor's stability and reactivity under physiological conditions, which are essential for its therapeutic efficacy.
The primary mechanism of action for Tenapanor involves:
This mechanism not only addresses hyperphosphatemia but also minimizes systemic side effects due to its localized action within the gastrointestinal tract.
Relevant data indicate that these properties are consistent across various formulations used in clinical settings.
Tenapanor has been primarily studied for:
Tenapanor (C₅₀H₆₆Cl₄N₈O₁₀S₂) is a small-molecule inhibitor (molecular weight: 1,145.04 g/mol) designed to selectively target the extracellular domain of NHE3 transporters. Its dibasic structure features two negatively charged isoquinoline groups that electrostatically interact with arginine residues in NHE3’s transmembrane domain, blocking the sodium-proton exchange pore. This binding induces a conformational change that sterically hinders ion translocation. Crucially, tenapanor’s minimal systemic absorption (<0.5 ng/mL plasma concentration) confines its action to the gastrointestinal lumen [3] [6]. Studies using NHE3-knockout models confirm on-target specificity: tenapanor shows no activity in NHE3-deficient tissues, eliminating off-target effects on other NHE isoforms [7] [8].
Table 1: Structural and Functional Properties of Tenapanor
Property | Value | Significance |
---|---|---|
Molecular Formula | C₅₀H₆₆Cl₄N₈O₁₀S₂ | High molecular weight limits systemic absorption |
Polar Surface Area | ≈250 Ų | Enhances luminal retention and target engagement |
Plasma Concentration | <0.5 ng/mL | Minimizes systemic exposure |
NHE3 Binding Affinity (Kd) | Low nanomolar range | Ensures potent inhibition of sodium-proton exchange |
Beyond direct NHE3 inhibition, tenapanor reduces intestinal phosphate absorption by 50–70% through tight junction (TJ) remodeling. NHE3 blockade induces intracellular proton retention, acidifying the apical cytoplasm of enterocytes. This pH shift triggers phosphorylation of claudin-2/-15 proteins, key regulators of paracellular ion channels. Phosphorylated claudins undergo conformational changes that reduce pore size and selectively decrease phosphate permeability [7] [10]. Human enteroid monolayer studies demonstrate tenapanor’s dose-dependent increase in transepithelial electrical resistance (TEER) by 30–40%, confirming TJ tightening. This reduces phosphate flux by 65% without affecting calcium or magnesium transport [1] [8]. Fecal supernatants from IBS-C patients—which disrupt TJ integrity—are counteracted by tenapanor, normalizing permeability within 2 hours [4] [9].
Table 2: Effects of Tenapanor on Intestinal Permeability
Experimental Model | TJ Parameter Measured | Change vs. Control | P-value |
---|---|---|---|
Human colon monolayer | TEER | +35% | <0.001 |
IBS-C fecal supernatant | FITC-dextran flux | -48% | <0.005 |
Cytokine-treated epithelium | Paracellular phosphate flux | -65% | <0.001 |
Rat jejunal loops | Luminal phosphate concentration | +80% | <0.01 |
Tenapanor’s primary mechanism involves luminal sodium retention via NHE3 inhibition. By blocking enterocyte sodium uptake, tenapanor increases jejunal sodium concentrations by 60–80 mM, creating a hypertonic environment. This draws water into the lumen osmotically, increasing stool water content by 15–20% and accelerating gastrointestinal transit [1] [6]. In vivo rat studies using carmine red dye showed tenapanor-treated animals exhibited 40% faster small intestine transit than controls (P<0.05). Human pharmacodynamic analyses confirm stool sodium excretion rises dose-dependently, reaching 30 mmol/day at 30 mg doses versus 4 mmol/day for placebo (P<0.01) [6] [9]. The resulting luminal fluidification softens stool consistency (Bristol Stool Scale scores increase by 2–3 points) and promotes motility without stimulating secretory pathways like guanylate cyclase-C [5] [9].
Tenapanor uniquely integrates two therapeutic pathways through singular NHE3 inhibition:
Table 3: Dual Pharmacodynamic Effects of Tenapanor
Pathway | Primary Effect | Secondary Consequence | Therapeutic Relevance |
---|---|---|---|
NHE3 inhibition | ↑ Luminal [Na⁺] (60–80 mM) | Osmotic water retention; stool softening | IBS-C constipation relief |
TJ remodeling | ↓ Paracellular phosphate flux (65%) | ↓ Serum phosphate | Hyperphosphatemia management |
NaPi2b downregulation | ↓ Transcellular phosphate uptake | Prevents compensatory absorption | Enhanced phosphate control |
This dual functionality positions tenapanor as a first-in-class agent targeting both sodium-driven constipation and phosphate disorders through a unified molecular mechanism [5] [10].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7